

Handling and safety precautions for Isopropylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropylboronic acid*

Cat. No.: B1301996

[Get Quote](#)

Technical Support Center: Isopropylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive handling and safety information for **Isopropylboronic acid**. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **Isopropylboronic acid**?

A1: **Isopropylboronic acid** is considered hazardous. The primary hazards include:

- Skin Irritation: Causes skin irritation.[1][2][3]
- Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
- Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]

It may also be harmful if swallowed or inhaled.[2] Always handle with appropriate personal protective equipment in a well-ventilated area.

Q2: What Personal Protective Equipment (PPE) is required when handling **Isopropylboronic acid**?

A2: The following PPE is mandatory to ensure safety:

- Eye/Face Protection: Chemical safety goggles or a face shield.[4][5][6]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4]
- Body Protection: A lab coat or chemical-resistant apron.[2][6]
- Respiratory Protection: Use in a well-ventilated area such as a fume hood. If ventilation is inadequate or if you are handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is necessary.[2][4]

Q3: How should **Isopropylboronic acid** be properly stored?

A3: Proper storage is crucial to maintain the chemical's stability and prevent accidents.

- Store in a tightly closed container.[2][3]
- Keep in a cool, dry, and well-ventilated area.[7][8]
- Refrigeration is recommended (below 4°C/39°F).[2]
- Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Q4: What should I do in case of accidental exposure to **Isopropylboronic acid**?

A4: Immediate action is critical. Follow these first-aid procedures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
- Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][9]

- Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][10]

Q5: How should I dispose of **Isopropylboronic acid** waste?

A5: **Isopropylboronic acid** waste is considered hazardous.[3] All waste materials, including empty containers and contaminated items (e.g., gloves, absorbent materials), must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[3] Do not dispose of it down the drain.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for **Isopropylboronic acid**.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₃ H ₉ BO ₂	[1][11]
Molecular Weight	87.91 g/mol	[11]
Appearance	White powder	[11]
Melting Point	95-100 °C	[11][12]

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple notifications.[1]

Troubleshooting Guide

Problem: My **Isopropylboronic acid** appears clumpy or discolored.

- Possible Cause: The compound may have absorbed moisture or started to degrade. Boronic acids can be hygroscopic and may form anhydrides upon dehydration, which can affect their reactivity.[\[13\]](#)
- Solution: While it might still be usable for some applications, its purity is compromised. For sensitive reactions, it is best to use a fresh, properly stored batch. To prevent this, always store **Isopropylboronic acid** in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[\[7\]](#)

Problem: I am observing poor or inconsistent yields in my Suzuki-Miyaura coupling reaction.

- Possible Cause 1: Reagent Quality: As mentioned above, the quality of the boronic acid is critical. Degradation can lead to lower yields.
- Possible Cause 2: Reaction Conditions: The base, solvent, and catalyst system are all crucial for a successful Suzuki-Miyaura coupling. Ensure all other reagents are pure and the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.[\[14\]](#)
- Troubleshooting Steps:
 - Verify the purity of the **Isopropylboronic acid**.
 - Ensure all solvents are anhydrous and reagents are of appropriate grade.
 - Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst.
 - Optimize the choice of base and solvent for your specific substrates.

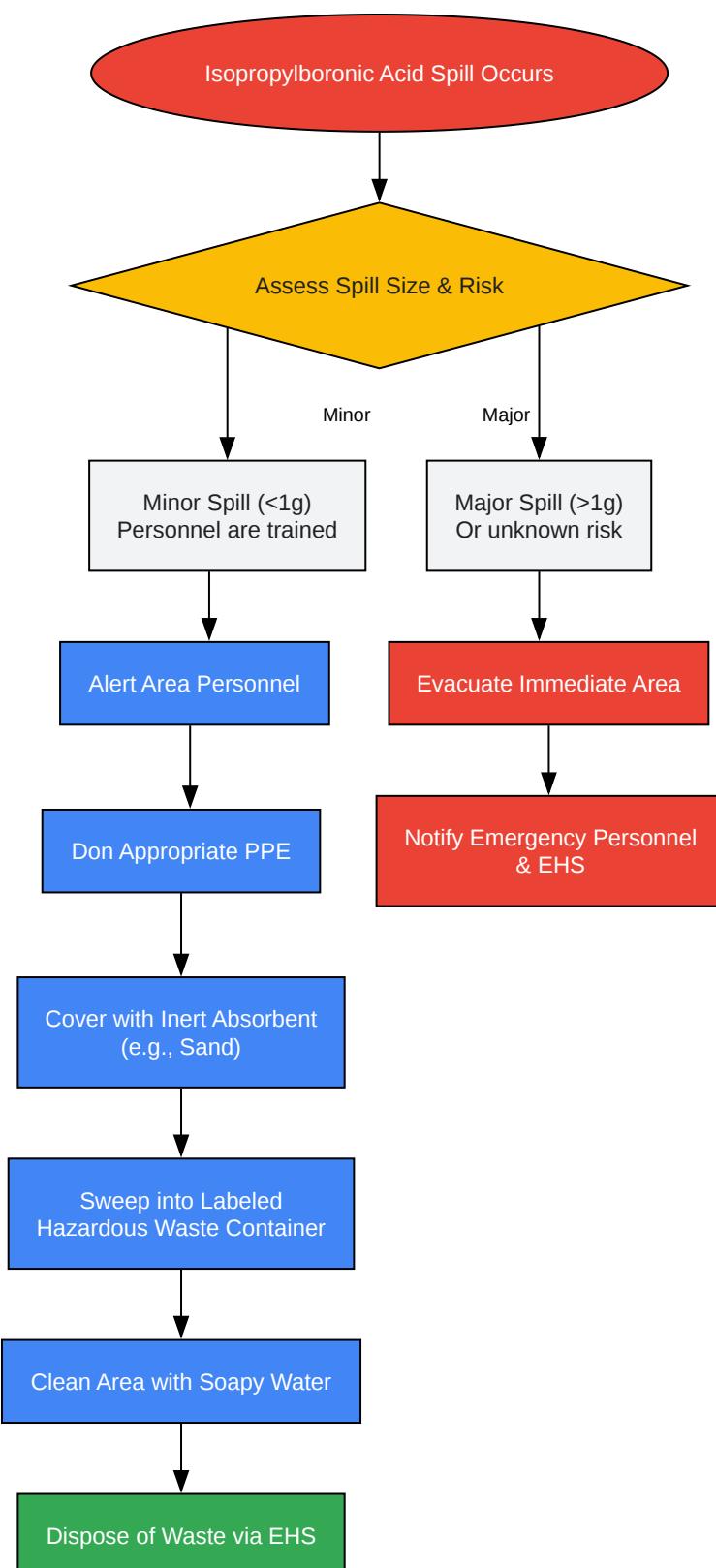
Experimental Protocols

Protocol 1: Weighing and Dispensing Solid **Isopropylboronic Acid**


- Preparation: Work in a well-ventilated fume hood. Ensure you are wearing all required PPE (safety goggles, lab coat, chemical-resistant gloves).
- Tare: Place a clean, dry weighing vessel (e.g., a watch glass or weighing paper) on an analytical balance and tare it.
- Dispensing: Carefully use a clean spatula to transfer the desired amount of **Isopropylboronic acid** from its storage container to the weighing vessel. Avoid creating dust.
- Cleanup: Close the main container tightly immediately after use. Clean any minor spills on the balance with a brush and dispose of the residue as hazardous waste.

Protocol 2: Small-Scale Spill Cleanup (Solid)

This protocol is for minor spills (< 1 gram) that can be safely managed by trained lab personnel. For larger spills, evacuate the area and follow your institution's emergency procedures.


- Alert Personnel: Notify others in the immediate area of the spill.
- Secure the Area: Restrict access to the spill area.
- Don PPE: Ensure you are wearing appropriate PPE, including double gloves if necessary.
- Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[15][16] Do not use combustible materials like paper towels to absorb the bulk of the solid.[16]
- Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[15]
- Decontamination: Wipe the spill area with a cloth dampened with soapy water. Place the cloth in the hazardous waste container.
- Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste procedures.
- Hygiene: Wash your hands thoroughly after the cleanup is complete.

Visualizations

[Click to download full resolution via product page](#)

Caption: Required Personal Protective Equipment (PPE) Decision Flowchart.

[Click to download full resolution via product page](#)

Caption: Decision workflow for handling an **Isopropylboronic acid** spill.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropylboronic acid | C3H9BO2 | CID 2734750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. realsafety.org [realsafety.org]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. laballey.com [laballey.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 11. Isopropylboronic acid = 95 80041-89-0 [sigmaaldrich.com]
- 12. 异丙基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. borax.com [borax.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [Handling and safety precautions for Isopropylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301996#handling-and-safety-precautions-for-isopropylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com